molecular formula C5H10O3 B078609 4-Hydroxypentanoic acid CAS No. 13532-37-1

4-Hydroxypentanoic acid

Cat. No.: B078609
CAS No.: 13532-37-1
M. Wt: 118.13 g/mol
InChI Key: FMHKPLXYWVCLME-UHFFFAOYSA-N
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Description

4-Hydroxypentanoic acid, also known as 4-hydroxyvaleric acid, is a hydroxy fatty acid with the molecular formula C5H10O3. It is a derivative of valeric acid, where a hydroxy group replaces one of the hydrogen atoms on the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypentanoic acid can be synthesized through the catalytic hydrogenation of levulinic acid. This process involves the use of catalysts such as platinum or ruthenium on carbon, and the reaction is typically carried out in an aqueous environment. The hydrogenation of levulinic acid produces this compound as an intermediate, which can then be further processed to yield γ-valerolactone .

Industrial Production Methods: Industrial production of this compound often involves the electrochemical reduction of levulinic acid. This method has been shown to achieve high selectivity and efficiency, making it a viable option for large-scale production. The process involves the use of electrochemical cells and specific reaction conditions to ensure the selective formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxypentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxypentanoic acid involves its conversion into other compounds through various chemical reactions. For example, during the hydrogenation of levulinic acid, this compound acts as an intermediate, which is then further reduced to form γ-valerolactone. This process involves the transfer of hydrogen atoms to the carbonyl group of levulinic acid, followed by the formation of a hydroxy group and subsequent ring closure to form the lactone .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as an intermediate in the production of biodegradable plastics and green solvents. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(6)2-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHKPLXYWVCLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

251634-03-4
Record name Poly(4-hydroxyvalerate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251634-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60928958
Record name 4-Hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13532-37-1
Record name 4-Hydroxyvaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13532-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyvaleric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.516
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Record name 4-HYDROXYVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58B139Q3RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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